Cas no 135832-52-9 (3-(5-Chloro-2-fluorophenyl)propanoic acid)

3-(5-Chloro-2-fluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid derivative with applications in pharmaceutical and agrochemical research. Its structure, featuring a chloro-fluorophenyl moiety linked to a propanoic acid chain, makes it a versatile intermediate for synthesizing bioactive compounds. The presence of both chloro and fluoro substituents enhances its reactivity in cross-coupling and functionalization reactions. This compound is particularly valuable in medicinal chemistry for developing enzyme inhibitors or receptor modulators due to its balanced lipophilicity and electronic effects. High purity and consistent quality ensure reliable performance in synthetic workflows. Its stability under standard storage conditions further supports its utility in laboratory and industrial settings.
3-(5-Chloro-2-fluorophenyl)propanoic acid structure
135832-52-9 structure
Product Name:3-(5-Chloro-2-fluorophenyl)propanoic acid
CAS No:135832-52-9
MF:C9H8ClFO2
MW:202.610025405884
MDL:MFCD18393096
CID:3044500
PubChem ID:15707364
Update Time:2025-05-20

3-(5-Chloro-2-fluorophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(5-Chloro-2-fluorophenyl)propanoic acid
    • 3-(5-chloro-2-fluorophenyl)propionic acid
    • 3-(5-Chloro-2-fluoro-phenyl)-propionic acid
    • AK316588
    • 3-(5'-Chloro-2'-fluorophenyl)propionic acid
    • MDL: MFCD18393096
    • Inchi: 1S/C9H8ClFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
    • InChI Key: WJGBGNPQWOGIER-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=C1)CCC(=O)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • XLogP3: 2.4
  • Topological Polar Surface Area: 37.3

3-(5-Chloro-2-fluorophenyl)propanoic acid Security Information

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Additional information on 3-(5-Chloro-2-fluorophenyl)propanoic acid

3-(5-Chloro-2-Fluorophenyl)Propanoic Acid: A Comprehensive Overview

3-(5-Chloro-2-Fluorophenyl)Propanoic Acid, also known by its CAS number 135832-52-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a propanoic acid moiety with a substituted phenyl ring. The phenyl group is further substituted with chlorine and fluorine atoms at the 5 and 2 positions, respectively, giving the compound its distinctive chemical properties.

The synthesis of 3-(5-Chloro-2-Fluorophenyl)Propanoic Acid typically involves a series of well-established organic reactions. The starting material is often a chlorofluorobenzene derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the propanoic acid group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of the process. These improvements are particularly important in the context of green chemistry and sustainable drug development.

One of the most notable applications of this compound is in the pharmaceutical industry. 3-(5-Chloro-2-Fluorophenyl)Propanoic Acid has been explored as a potential lead molecule in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders. Its ability to modulate specific biological pathways makes it a valuable tool for researchers in understanding disease mechanisms and developing novel therapeutic agents.

In addition to its pharmacological applications, this compound has also found use in materials science. The unique electronic properties of the chlorofluorophenyl group make it suitable for applications in organic electronics, such as in the development of new materials for solar cells and light-emitting diodes (LEDs). Recent studies have demonstrated that incorporating this compound into polymer blends can enhance their electrical conductivity without compromising mechanical stability.

The physical and chemical properties of 3-(5-Chloro-2-Fluorophenyl)Propanoic Acid are well-documented. It exists as a crystalline solid at room temperature with a melting point of approximately 140°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the ultraviolet region, which are attributed to the conjugated system formed by the phenyl ring and the propanoic acid group.

From an environmental perspective, understanding the fate and transport of 3-(5-Chloro-2-Fluorophenyl)Propanoic Acid in natural systems is crucial. Recent research has focused on its biodegradation pathways under aerobic and anaerobic conditions. Results indicate that the compound undergoes microbial degradation through hydrolytic cleavage of the carbon-chlorine bond, leading to the formation of less toxic byproducts. These findings are essential for assessing its potential impact on ecosystems and guiding regulatory decisions.

In conclusion, 3-(5-Chloro-2-Fluorophenyl)Propanoic Acid (CAS No: 135832-52-9) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, coupled with advancements in synthetic methodologies and application development, positions it as an important molecule for future research and innovation.

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